4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester
Description
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester (CAS 174884-21-0) is a specialized photolabile linker used in solid-phase synthesis for constructing 4-substituted 1,2,3-triazoles . Its structure comprises a butanoic acid ethyl ester backbone substituted with a 4-acetyl-2-methoxyphenoxy group, enabling controlled cleavage under UV light. This compound is critical in combinatorial chemistry for generating diverse molecular libraries, particularly in drug discovery .
Properties
IUPAC Name |
ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-15(17)6-5-9-20-13-8-7-12(11(2)16)10-14(13)18-3/h7-8,10H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKVQFXWAOWFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)C(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733902 | |
| Record name | Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174884-21-0 | |
| Record name | Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Esterification
The most direct method involves reacting 4-(4-acetyl-2-methoxyphenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst. Sulfuric acid or hydrochloric acid is typically used, with reaction times ranging from 6 to 12 hours under reflux conditions. The process yields the ethyl ester with a purity exceeding 90%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. For example, Qvortrup and Nielsen (2011) reported a 92% yield using this method, with the product isolated via vacuum distillation.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate esterification. A mixture of the carboxylic acid, ethanol, and is heated at 100°C for 30 minutes, achieving yields comparable to traditional methods (88–91%). This approach reduces energy consumption and minimizes side reactions, such as dehydration of the acetyl group.
Nitration and Functional Group Interconversion
Introduction of the Nitro Group
A patent by Haag et al. (2021) details the nitration of 4-(4-acetyl-2-methoxyphenoxy)butanoic acid ethyl ester using a mixture of nitric acid () and acetic anhydride. The reaction proceeds at 0°C for 3 hours, yielding 4-(4-acetyl-2-methoxy-5-nitrophenoxy)-butanoic acid ethyl ester with 82% efficiency. The nitro derivative serves as a precursor for further functionalization, such as reduction to amines or conversion to azides.
Table 1: Nitration Reaction Conditions and Outcomes
| Reagent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 0°C | 3 h | 82% | 95% | |
| 0°C | 1 h | 93% | 97% |
Azide Substitution
The nitro intermediate undergoes nucleophilic substitution with sodium azide () in dimethylformamide (DMF) at 60°C. This 12-hour reaction produces 4-(4-(1-azidoethyl)-2-methoxy-5-nitrophenoxy)butanoic acid ethyl ester with 95% yield. The azide group is critical for click chemistry applications, enabling conjugation to biomolecules or polymers.
Saponification and Acid Recovery
Hydrolysis of the Ethyl Ester
Saponification of the ester group is achieved using aqueous sodium hydroxide () or potassium hydroxide () under reflux. The process regenerates 4-(4-acetyl-2-methoxyphenoxy)butanoic acid, which is isolated as off-white crystals after acidification and filtration. Typical yields range from 85% to 89%, with the reaction monitored by thin-layer chromatography (TLC).
Enzymatic Hydrolysis
Alternative methods employ lipases, such as Candida antarctica lipase B, in buffer solutions at 37°C. This eco-friendly approach avoids harsh conditions and achieves 78% conversion after 24 hours. However, scalability remains a challenge due to enzyme cost and reaction kinetics.
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel and ethyl acetate/hexane (1:3 v/v) is standard for purifying the crude ester. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%), while mass spectrometry (MS) verifies the molecular ion peak at 281.3 [M+H]+.
Spectroscopic Analysis
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NMR (CDCl): Signals at 1.23 (t, 3H, CH), 2.49 (s, 3H, COCH), and 3.95 (s, 3H, OCH) confirm the structure.
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IR : Peaks at 1725 cm (ester C=O) and 1660 cm (acetyl C=O) align with expected functional groups.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Major Products
Oxidation: 4-(4-Carboxy-2-methoxyphenoxy)-butanoic Acid Ethyl Ester.
Reduction: 4-(4-Acetyl-2-methoxyphenoxy)-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s interaction with enzymes and receptors. The phenoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Structural Analogs in Chromatography and Retention Behavior
Several butanoic acid ethyl esters with varying substituents have been analyzed via chromatography. Key analogs include:
The absence of retention markers for the target compound in suggests distinct polarity or molecular interactions compared to simpler esters. The bulky acetyl-methoxyphenoxy group likely increases hydrophobicity, altering elution behavior.
Functional Group Variations in Phenoxy-Substituted Esters
- Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4): Contains a bromo substituent and α,β-unsaturated ester, increasing reactivity in cross-coupling reactions .
- 4-(3-Methoxyphenoxy)butyric acid ethyl ester: Lacks the acetyl group, reducing steric hindrance and photolability compared to the target compound .
Conformational and Crystallographic Differences
Crystallographic studies on 4-(4-chlorophenoxy)butanoic acid reveal a twisted carboxyl group (HO—C(O)—CH2—CH2 torsion angle: 161.6°), whereas the target compound’s ester group adopts a near-planar conformation (torsion angle: 174.73°), enhancing stability in solid-phase applications .
Functional and Application-Based Comparisons
Role in Sensory and Flavor Chemistry
Butanoic acid ethyl esters are widely implicated in flavor modulation. For example:
- Butanoic acid, ethyl ester enhances sweetness in strawberries but may impart green apple aromas at higher concentrations .
- Butanoic acid, 3-methyl-, ethyl ester positively influences vanilla and honey notes in wines and cured meats .
- Target Compound : Unlike these analogs, it lacks flavor-enhancing properties due to its bulky aromatic substitution, making it unsuitable for sensory applications .
Data Tables
Table 1: Key Physical and Functional Properties
| Property | Target Compound | Butanoic Acid, Ethyl Ester | 4-(4-Formyl-2-methoxyphenoxy)butanoate |
|---|---|---|---|
| Molecular Weight | ~292 g/mol (est.) | 116.16 g/mol | ~294 g/mol (est.) |
| Key Functional Groups | Acetyl, methoxyphenoxy | None | Formyl, methoxyphenoxy |
| Primary Application | Photolabile linker | Flavor additive | Electrophilic intermediate |
| Chromatographic Behavior | High retention (hypothesized) | Low retention (■ ■) | Moderate retention (hypothesized) |
Biological Activity
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester, with the CAS number 174884-21-0, is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes an acetyl group and a methoxy group on a phenoxy backbone. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic benefits, and relevant research findings.
- Molecular Formula : C₁₅H₂₀O₅
- Molecular Weight : 280.32 g/mol
- Synonyms : Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate
The biological activity of 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester is primarily attributed to its interaction with various cellular targets. The compound is believed to modulate enzyme activity and influence biochemical pathways, which may contribute to its therapeutic effects.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this ester may also exhibit the ability to neutralize free radicals, thereby protecting cells from oxidative stress .
- Anti-inflammatory Effects : Research indicates that derivatives of phenolic compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes . This suggests potential applications in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies have indicated that compounds with similar structures may possess cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells . The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activities of related compounds, which can provide insights into the potential effects of 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester:
- Antioxidant Studies : In studies examining the antioxidant capacity of phenolic compounds, it was found that their ability to donate hydrogen atoms significantly contributes to their protective effects against oxidative damage .
- Cytotoxicity Assays : In vitro assays have shown that related compounds can significantly reduce cell viability in cancer cell lines. For instance, hexadecanoic acid ethyl ester exhibited notable cytotoxicity with an IC₅₀ value of 25 µM against MCF-7 cells .
- Mechanistic Insights : The mechanisms underlying the anticancer activities of phenolic compounds often involve modulation of signaling pathways associated with cell survival and apoptosis. This includes the regulation of key proteins involved in these processes .
Comparative Analysis
The following table summarizes the biological activities and properties of 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester compared to similar compounds:
| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Anticancer Activity |
|---|---|---|---|
| 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester | Potentially present | Potentially present | Preliminary evidence suggests activity |
| Ferulic Acid | Strong | Yes | Yes |
| Propranolol Derivatives | Moderate | Yes | Limited evidence |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via esterification, typically involving reflux conditions with an acid catalyst (e.g., sulfuric acid) to facilitate the reaction between 4-(4-acetyl-2-methoxyphenoxy)butanoic acid and ethanol. Purification steps include solvent extraction (e.g., ether) and column chromatography. Reaction completion is monitored via TLC using hexane:ethyl acetate (3:1) as the mobile phase .
- Optimization : Temperature control (reflux at ~80°C) and stoichiometric ratios of reactants (1:1.1 molar ratio of acid to alcohol) ensure high yield. Catalyst choice (e.g., p-toluenesulfonic acid) can reduce side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the ester linkage, acetyl group, and methoxy substituents. For example, the methoxy proton resonates at ~3.8 ppm, while the acetyl carbonyl appears at ~170 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) at m/z 335.13 (calculated for CHO). Elemental analysis ensures purity (C, H within 0.5% of theoretical values) .
- Infrared (IR) Spectroscopy : Strong absorbance at ~1730 cm confirms ester C=O stretching .
Advanced Research Questions
Q. How does the compound’s conformational flexibility influence its reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The butanoate chain’s torsion angle (HO—C(O)—CH—CH ~174.7°) affects steric accessibility. A planar conformation enhances reactivity with nucleophiles (e.g., amines) by aligning the ester carbonyl for attack .
- Experimental Validation : X-ray crystallography of analogous esters (e.g., 4-(3-methoxyphenoxy)butyric acid ethyl ester) reveals slight twisting of the carboxyl group (~170°), which may reduce reaction rates compared to fully planar structures .
Q. What strategies resolve contradictions in crystallographic data for structurally related phenoxy esters?
- Data Reconciliation : Discrepancies in torsion angles (e.g., 161.6° vs. 174.7° in similar esters) are addressed using density functional theory (DFT) to model energy-minimized conformations. Experimental validation via variable-temperature NMR can identify dynamic conformational changes .
- Crystallographic Refinement : High-resolution X-ray data (R-factor < 5%) and Hirshfeld surface analysis clarify packing effects influencing molecular geometry .
Q. How do computational models predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding sites in cyclooxygenase-2 (COX-2) due to the acetyl group’s hydrogen-bonding capacity. The methoxy group may engage in hydrophobic interactions with active-site residues .
- Pharmacokinetic Modeling : ADMET predictions (SwissADME) suggest moderate bioavailability (LogP ~2.8) and cytochrome P450-mediated metabolism, guiding in vitro enzyme inhibition assays .
Methodological Considerations
- Synthesis Challenges : Impurities from incomplete esterification are mitigated via gradient elution in HPLC purification .
- Analytical Cross-Validation : Overlapping data from NMR, MS, and IR ensures structural accuracy. For example, acetyl group signals must align across all techniques .
- Biological Assay Design : Use fluorescence polarization to quantify binding affinity (K) for targets like COX-2, with hydrolysis studies (pH 7.4 buffer) to assess ester stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
